![molecular formula C22H23N3O3S B3020560 4-isopropoxy-N-[2-(4-methylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 958961-49-4](/img/structure/B3020560.png)

4-isopropoxy-N-[2-(4-methylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

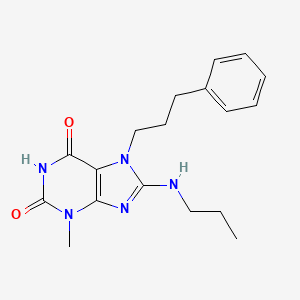

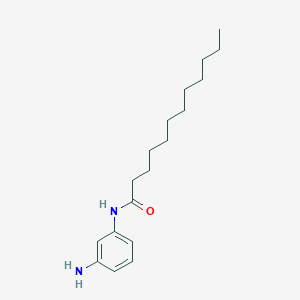

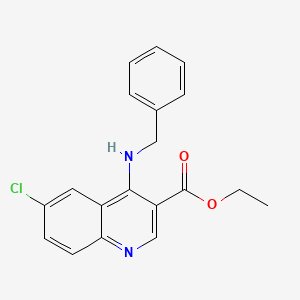

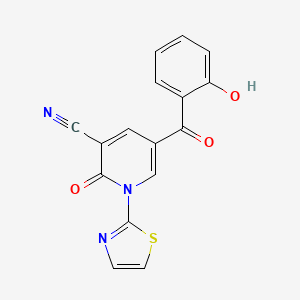

The compound "4-isopropoxy-N-[2-(4-methylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide" is a complex organic molecule that may be related to the class of compounds known as benzamides, which are of significant interest in medicinal chemistry due to their potential biological applications. Benzamides are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. The structure of the compound suggests that it could be synthesized from a pyrazole derivative, similar to the compounds reported in the first paper, which describes the synthesis of benzamide derivatives from 4-aminophenazone .

Synthesis Analysis

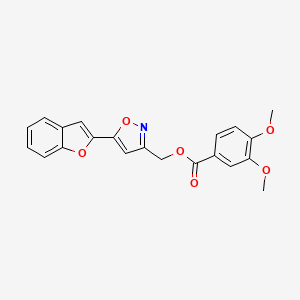

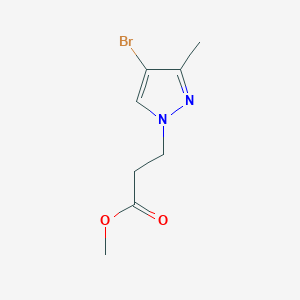

The synthesis of related benzamide compounds typically involves the use of starting materials such as antipyrine or aminobenzamide derivatives, which are then subjected to various chemical reactions to introduce different substituents into the molecule. For instance, the first paper reports the synthesis of benzamide derivatives by using 4-aminophenazone and screening them for biological activity . Although the exact synthesis route for the compound is not provided, it is likely that similar synthetic strategies could be employed, involving multiple steps such as amide bond formation, substitution reactions, and possibly cyclization steps as indicated in the second paper for the synthesis of pyrazolo[4,3-d]isoxazoles .

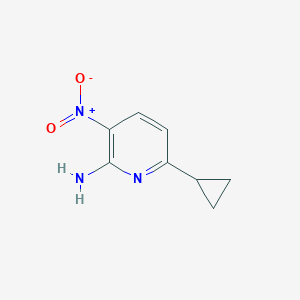

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which is further substituted with various functional groups that can significantly alter the compound's biological activity. The compound likely contains a pyrazole ring fused with a thiophene ring, as suggested by its name, which could contribute to its unique chemical properties and potential biological activity. Detailed structural characterization, such as NMR spectroscopy, would be necessary to confirm the exact structure, as demonstrated in the second paper for the characterization of pyrazolo[4,3-d]isoxazoles .

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, depending on the substituents present on the benzene ring and the amide nitrogen. These reactions may include nucleophilic substitution, electrophilic substitution, and hydrolysis of the amide bond. The presence of a pyrazole ring may also allow for reactions specific to heterocyclic compounds, such as ring-opening or ring-closure reactions. The second paper provides an example of how substituted pyrazoles can be converted into isoxazoles through the reaction with hydroxylamine and subsequent cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties include solubility in various solvents, melting points, and stability under different conditions. The presence of polar functional groups such as amides typically increases solubility in polar solvents. The biological activities of these compounds, as reported in the first paper, are also crucial properties, with the tested benzamide derivatives showing inhibitory activity against alkaline phosphatases and ecto-5'-nucleotidases . The third paper also highlights the importance of biological evaluation, showing that a synthesized benzamide derivative exhibited antibacterial, antifungal, and anticancer activities .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-14(2)28-18-10-6-16(7-11-18)22(26)23-21-19-12-29(27)13-20(19)24-25(21)17-8-4-15(3)5-9-17/h4-11,14H,12-13H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXPKRARHKYCJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B3020479.png)

![3-Cyclopropyl-5-[3-(triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3020481.png)

![8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B3020499.png)